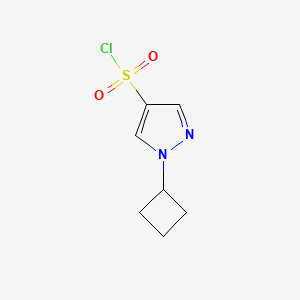![molecular formula C21H21N3O4 B2778368 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-78-3](/img/structure/B2778368.png)
4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]isoxazol-3-yl group , an azetidin-3-yl group, and a pyridin-2(1H)-one group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, isoxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the known structures of its functional groups. The benzo[d]isoxazol-3-yl group is an electron-rich azole with an oxygen atom next to the nitrogen . The azetidin-3-yl group is a four-membered ring containing nitrogen . The pyridin-2(1H)-one group is a six-membered ring containing nitrogen and an oxygen atom in a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the benzo[d]isoxazol-3-yl group is known to undergo photolysis, rearranging to oxazole through an azirine intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzo[d]isoxazol-3-yl group could influence its acidity, as isoxazole has a pKa of -3.0 .Scientific Research Applications
Anti-Inflammatory Activity
The compound’s azetidinyl and benzoxazolyl groups may modulate inflammatory pathways. Researchers can investigate its effects on cytokine production, leukocyte migration, or cyclooxygenase (COX) inhibition. Animal models of inflammation can provide insights into its therapeutic potential.
These applications represent diverse areas of research, and further studies are needed to validate the compound’s efficacy, safety, and mechanisms of action. Researchers can explore additional applications beyond these six, tailoring their investigations based on specific biological targets and disease contexts .
Future Directions
properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-8-15(9-21(26)24(13)14-6-7-14)27-16-11-23(12-16)20(25)10-18-17-4-2-3-5-19(17)28-22-18/h2-5,8-9,14,16H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQFCPBWXYSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2778288.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2778289.png)
![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2778299.png)
![Methyl (2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B2778301.png)
![N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778303.png)
![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)